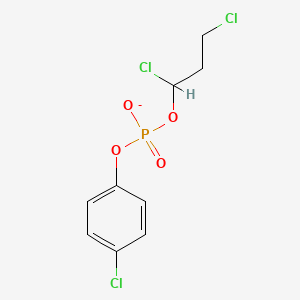
4-Chlorophenyl 1,3-dichloropropyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorophenyl 1,3-dichloropropyl phosphate is an organophosphate compound with the molecular formula C9H11Cl3O4P. It is known for its applications in various fields, including flame retardants and chemical research. This compound is characterized by the presence of a chlorinated phenyl group and a dichloropropyl phosphate moiety, making it a versatile chemical with unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl 1,3-dichloropropyl phosphate typically involves the reaction of 4-chlorophenol with 1,3-dichloropropanol in the presence of a phosphorylating agent such as phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{4-Chlorophenol} + \text{1,3-Dichloropropanol} + \text{Phosphorus Oxychloride} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions: 4-Chlorophenyl 1,3-dichloropropyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form 4-chlorophenol and 1,3-dichloropropanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Hydrolysis: Typically occurs in the presence of water or dilute acids.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired products.
Major Products Formed:
4-Chlorophenol: Formed during hydrolysis.
Substituted Derivatives: Formed during nucleophilic substitution reactions.
科学研究应用
4-Chlorophenyl 1,3-dichloropropyl phosphate has several scientific research applications, including:
Flame Retardants: Used as an additive in materials to enhance their flame resistance.
Chemical Synthesis: Serves as an intermediate in the synthesis of other organophosphate compounds.
Biological Studies: Investigated for its potential effects on biological systems, including its role as an enzyme inhibitor.
Industrial Applications: Used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 4-Chlorophenyl 1,3-dichloropropyl phosphate involves its interaction with specific molecular targets. As an organophosphate, it can inhibit certain enzymes by phosphorylating their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The compound’s chlorinated phenyl group and dichloropropyl phosphate moiety play crucial roles in its binding affinity and reactivity with target molecules.
相似化合物的比较
Tris(1,3-dichloro-2-propyl)phosphate (TDCPP): Another organophosphate flame retardant with similar applications.
Triphenyl Phosphate (TPP): Used as a flame retardant and plasticizer.
Tris(2-chloroethyl) Phosphate (TCEP): Known for its flame retardant properties.
Uniqueness: 4-Chlorophenyl 1,3-dichloropropyl phosphate is unique due to its specific chemical structure, which imparts distinct properties such as higher reactivity in nucleophilic substitution reactions and specific enzyme inhibition capabilities. Its combination of a chlorinated phenyl group and a dichloropropyl phosphate moiety sets it apart from other similar compounds.
属性
CAS 编号 |
91599-30-3 |
|---|---|
分子式 |
C9H9Cl3O4P- |
分子量 |
318.5 g/mol |
IUPAC 名称 |
(4-chlorophenyl) 1,3-dichloropropyl phosphate |
InChI |
InChI=1S/C9H10Cl3O4P/c10-6-5-9(12)16-17(13,14)15-8-3-1-7(11)2-4-8/h1-4,9H,5-6H2,(H,13,14)/p-1 |
InChI 键 |
MKXVUORRNQQBAO-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=C1OP(=O)([O-])OC(CCCl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


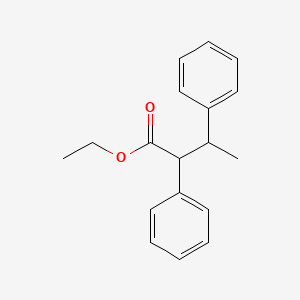

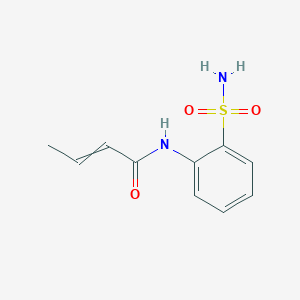
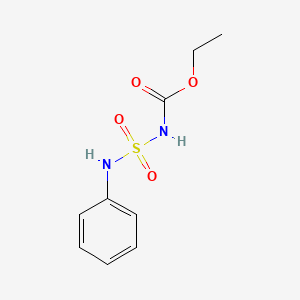
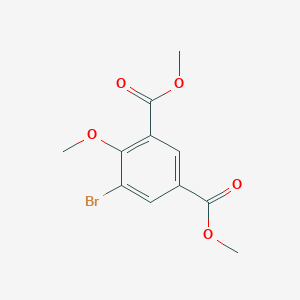
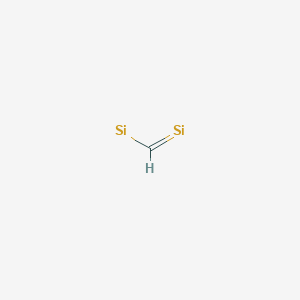
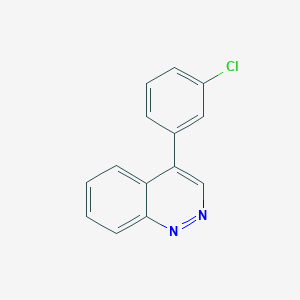


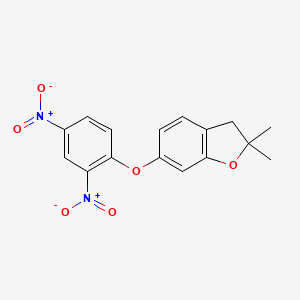


![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)

